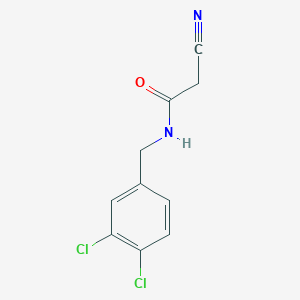
N-(3,4-dichlorobenzyl)-2-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorobenzyl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C10H8Cl2N2O and its molecular weight is 243.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(3,4-dichlorobenzyl)-2-cyanoacetamide has been investigated for its potential therapeutic applications, particularly as an anticancer agent. Research indicates that derivatives of cyanoacetamide compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain cyanoacetamide derivatives showed promising activity against human cancer cell lines, suggesting that modifications to the cyanoacetamide structure could enhance their anticancer properties .
Key Findings:
- Cytotoxic Activity : The compound has been evaluated for its ability to inhibit the growth of cancer cells through mechanisms that may involve the induction of apoptosis or cell cycle arrest.
- Targeted Drug Design : The structural characteristics of this compound allow for modifications that can improve selectivity and efficacy against specific cancer types.
The biological activity of this compound extends beyond anticancer properties. Studies have shown that similar compounds can act as inhibitors of various enzymes and cellular processes:
- Telomerase Inhibition : Some derivatives have been evaluated for their ability to inhibit telomerase, an enzyme often upregulated in cancer cells. This inhibition can lead to reduced cellular proliferation in malignant tissues .
- Antibacterial Properties : Research into related cyanoacetamide derivatives has revealed their potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes, often involving the use of microwave-assisted methods or traditional organic synthesis techniques. These methods allow for efficient production with high yields:
- Microwave-Assisted Synthesis : This technique has been noted for its ability to reduce reaction times and improve yields compared to conventional heating methods. It is particularly useful in synthesizing complex cyanoacetamide derivatives quickly .
- Reactivity as a Synthone : Cyanoacetamides are known to be highly reactive and are often used as intermediates in the synthesis of more complex heterocyclic compounds. Their reactivity can facilitate the formation of novel compounds with diverse biological activities .
Case Studies
Several case studies highlight the applications of this compound and its derivatives:
- Cytotoxicity Study : A recent study evaluated a range of cyanoacetamide derivatives against 60 cancer cell lines using the National Cancer Institute's protocols. It was found that certain modifications significantly enhanced cytotoxic effects, indicating a potential pathway for drug development .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of unsaturated cyanoacetamides against various bacterial strains. The results showed effective inhibition comparable to standard antibiotics, suggesting potential use in treating bacterial infections .
Eigenschaften
Molekularformel |
C10H8Cl2N2O |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
2-cyano-N-[(3,4-dichlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(5-9(8)12)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15) |
InChI-Schlüssel |
QMHCXFJDPZWLNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CNC(=O)CC#N)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














